10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
The compound 10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a heterocyclic molecule featuring a fused tricyclic core with sulfur and nitrogen atoms, a sulfonyl group, and aryl substituents. Its structure includes:
- 4-ethylbenzenesulfonyl group: Introduces steric bulk and electron-withdrawing properties, influencing solubility and reactivity.
- N-(4-methylphenyl) substituent: A para-methyl-substituted aryl amine, likely modulating electronic and hydrophobic interactions.
Characterization methods may include IR, UV-Vis spectroscopy, and elemental analysis, as seen in related studies .
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-3-15-6-10-17(11-7-15)31(28,29)22-21-24-20(23-16-8-4-14(2)5-9-16)19-18(12-13-30-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVWVMHJCLDQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-ethylphenylsulfonyl and p-tolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency .
Chemical Reactions Analysis
10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or tolyl groups are replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Key Observations:
Both sulfonyl groups are electron-withdrawing, but the ethyl substituent introduces greater steric hindrance, which may affect binding to biological targets .
Aryl Amine Differences :
- The 4-methylphenyl group (target) is less polar than the 4-ethoxyphenyl group (analogue), reducing hydrogen-bonding capacity but enhancing hydrophobic interactions .
- The ethoxy group in the analogue could engage in stronger electronic interactions (e.g., resonance effects), altering reactivity in nucleophilic environments .
Electronic and Geometric Considerations
- Van der Waals Descriptors: Minor geometric variations (e.g., ethyl vs. methyl) in congeneric series can significantly influence molecular packing and solubility .
- Isoelectronicity vs. Isovalency : While both compounds share a tricyclic core, differences in substituent electronic profiles suggest they are isovalent rather than isoelectronic, leading to divergent chemical behaviors ().
Chromatographic Behavior
The target compound’s ethyl group may reduce polar surface area compared to the ethoxy-containing analogue, leading to longer retention times in reversed-phase chromatography. This aligns with studies linking log k' values to intramolecular hydrogen bonding and substituent polarity ().
Biological Activity
The compound 10-(4-ethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS Number: 892742-40-4) is a complex organic molecule with potential biological significance. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.6 g/mol. Its structural complexity includes a tetraazatricyclo framework and various functional groups that potentially influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O2S2 |
| Molecular Weight | 463.6 g/mol |
| CAS Number | 892742-40-4 |
| Core Structure | Tetraazatricyclo |
The biological activity of this compound may primarily involve its interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor , potentially affecting metabolic pathways by binding to active or allosteric sites on target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways.
- Cell Signaling Interference : It may disrupt cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Initial findings indicate potential antimicrobial properties against specific pathogens.
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
Antitumor Activity
Research indicates that this compound exhibits antitumor properties in various cancer cell lines:
- Case Study : In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Study Results : It showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae in disc diffusion assays.
Enzyme Interaction Studies
Investigations into enzyme interactions have revealed:
- Target Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism.
- Kinetic Analysis : Kinetic studies suggest a mixed inhibition mechanism with Ki values indicating moderate affinity for the enzyme.
Tables Summarizing Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
